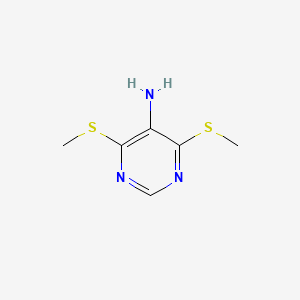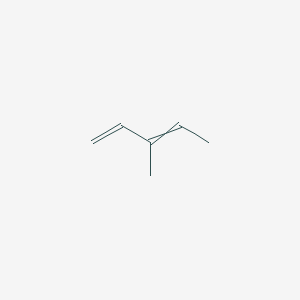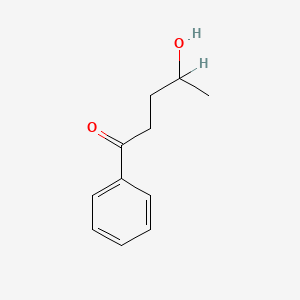
4-Hydroxyvalerophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxyvalerophenone, also known as 4-Pentanoylphenol, is an organic compound with the molecular formula C11H14O2. It is a derivative of valerophenone, featuring a hydroxyl group at the para position of the phenyl ring. This compound is used as an intermediate in the synthesis of various pharmaceuticals and organic materials .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-Hydroxyvalerophenone is typically synthesized through the Friedel-Crafts acylation of phenol with valeryl chloride. The reaction is catalyzed by trifluoromethanesulfonic acid (TfOH) and carried out at temperatures ranging from 0°C to 20°C. The general procedure involves dissolving phenol and valeryl chloride in TfOH, warming the mixture to room temperature, and then pouring it into cold water and ethyl acetate. The organic layer is washed with hydrochloric acid, sodium bicarbonate, and sodium chloride, followed by drying over magnesium sulfate and purification via silica column chromatography .
Industrial Production Methods
In industrial settings, the synthesis of this compound follows a similar route but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent reaction conditions and high yields. The product is typically purified through distillation or recrystallization to achieve the desired purity levels .
Análisis De Reacciones Químicas
Types of Reactions
4-Hydroxyvalerophenone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: 4-Hydroxybenzoic acid, 4-Hydroxyacetophenone.
Reduction: 4-Hydroxyvalerophenol.
Substitution: Various substituted phenols and ketones.
Aplicaciones Científicas De Investigación
4-Hydroxyvalerophenone has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals, particularly those targeting metabolic enzymes.
Industry: This compound is used in the production of liquid crystals and other advanced materials
Mecanismo De Acción
4-Hydroxyvalerophenone acts as an inhibitor of 17β-hydroxysteroid dehydrogenase (17β-HSD), an enzyme involved in steroid metabolism. The compound binds to the active site of the enzyme, preventing the conversion of androgens and estrogens. This inhibition can affect various physiological processes, including hormone regulation and metabolic pathways .
Comparación Con Compuestos Similares
Similar Compounds
4-Hydroxyacetophenone: Similar structure but with an acetyl group instead of a valeroyl group.
4-Hydroxybenzoic acid: Contains a carboxyl group instead of a valeroyl group.
4-Hydroxybenzaldehyde: Features an aldehyde group instead of a valeroyl group.
Uniqueness
4-Hydroxyvalerophenone is unique due to its valeroyl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful as an intermediate in the synthesis of various organic compounds and pharmaceuticals .
Propiedades
Número CAS |
27927-59-9 |
|---|---|
Fórmula molecular |
C11H14O2 |
Peso molecular |
178.23 g/mol |
Nombre IUPAC |
4-hydroxy-1-phenylpentan-1-one |
InChI |
InChI=1S/C11H14O2/c1-9(12)7-8-11(13)10-5-3-2-4-6-10/h2-6,9,12H,7-8H2,1H3 |
Clave InChI |
BFPGHQLMXCDMGY-UHFFFAOYSA-N |
SMILES canónico |
CC(CCC(=O)C1=CC=CC=C1)O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
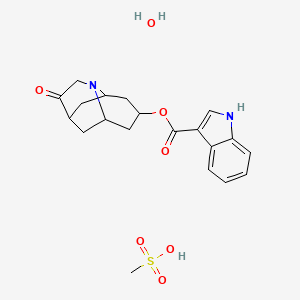
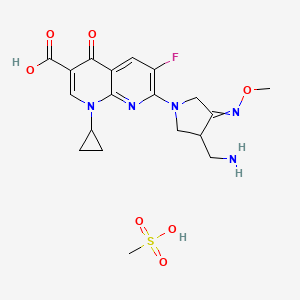
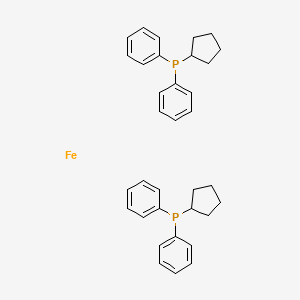
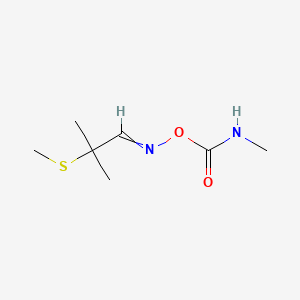
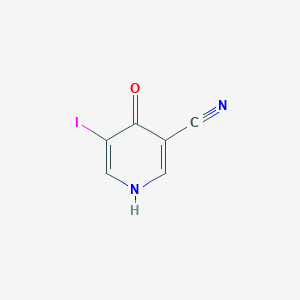
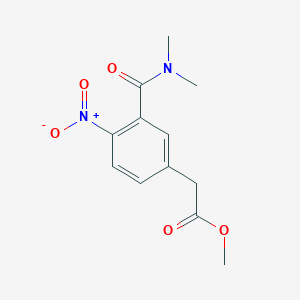
![3-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile](/img/structure/B8808020.png)
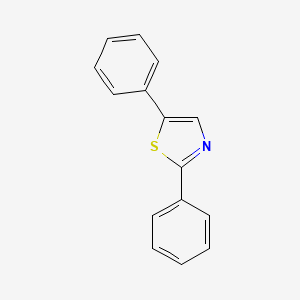
![Benzoic acid, 4-[[[[4-(ethoxycarbonyl)phenyl]amino]methylene]amino]-, ethyl ester](/img/structure/B8808027.png)
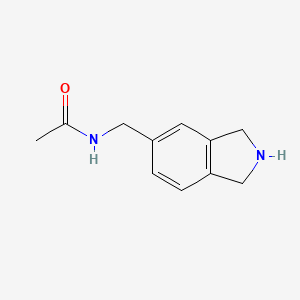
![4-Methoxy-2-(trifluoromethyl)benzo[d]thiazole](/img/structure/B8808034.png)
![7-Iodo-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine](/img/structure/B8808039.png)
